N-[3-(Trifluoroacetyl)phenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Trifluoroacetyl)phenyl]formamide is a chemical compound with the molecular formula C9H6F3NO2. It is known for its unique structural properties, which include a trifluoroacetyl group attached to a phenyl ring, and a formamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoroacetyl)phenyl]formamide typically involves the formylation of aromatic amines. One efficient method includes the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the reaction between aromatic amines and formic acid under solvent-free conditions, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, utilizing scalable and cost-effective methods. The use of solid acid catalysts like RHA-SO3H ensures that the process is environmentally friendly and economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Trifluoroacetyl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and ammonia (NH3).
Major Products
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[3-(Trifluoroacetyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is utilized in the production of specialty chemicals and materials, including agrochemicals and polymers
Wirkmechanismus
The mechanism of action of N-[3-(Trifluoroacetyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s reactivity, allowing it to form stable complexes with various enzymes and receptors. This interaction can modulate biological processes, leading to the observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: A simpler compound with the formula CH3NO, used in various industrial applications.
Dimethylformamide: A derivative with two methyl groups, widely used as a solvent in organic synthesis.
N-(Trifluoroacetyl)-N’-(3-(Trifluoromethyl)phenyl)urea: Another trifluoroacetyl-containing compound with similar reactivity and applications.
Uniqueness
N-[3-(Trifluoroacetyl)phenyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79684-37-0 |
---|---|
Molekularformel |
C9H6F3NO2 |
Molekulargewicht |
217.14 g/mol |
IUPAC-Name |
N-[3-(2,2,2-trifluoroacetyl)phenyl]formamide |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)6-2-1-3-7(4-6)13-5-14/h1-5H,(H,13,14) |
InChI-Schlüssel |
WXGPEZZWZKCRAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC=O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.